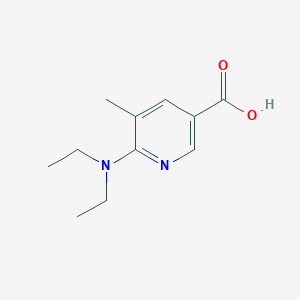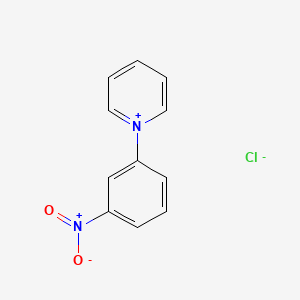
1-(3-Nitrophenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry and pharmaceuticals . This compound features a pyridinium ion substituted with a 3-nitrophenyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Nitrophenyl)pyridin-1-ium chloride typically involves the reaction of pyridine with 3-nitrobenzyl chloride under specific conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Nitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or cyanide ions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and reducing agents such as hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitrophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridinium ion can also participate in ionic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
1-(3-Nitrophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts such as:
1-(4-Nitrophenyl)pyridin-1-ium chloride: Similar structure but with the nitro group in the para position, which can lead to different reactivity and applications.
1-(3-Methylphenyl)pyridin-1-ium chloride: The methyl group instead of the nitro group results in different chemical properties and uses.
1-(3-Chlorophenyl)pyridin-1-ium chloride: The chloro group provides different reactivity, particularly in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
1-(3-nitrophenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H9N2O2.ClH/c14-13(15)11-6-4-5-10(9-11)12-7-2-1-3-8-12;/h1-9H;1H/q+1;/p-1 |
InChI Key |
IGIPKIQYDQXWDY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC(=CC=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


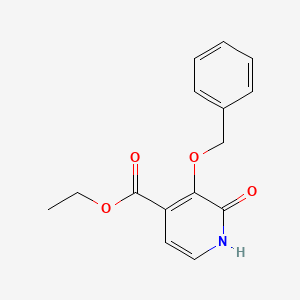
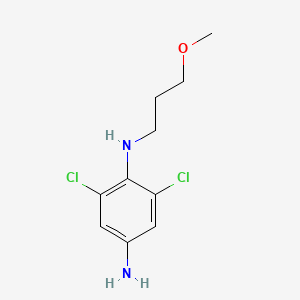
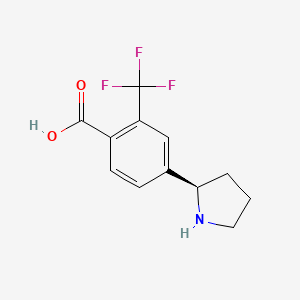
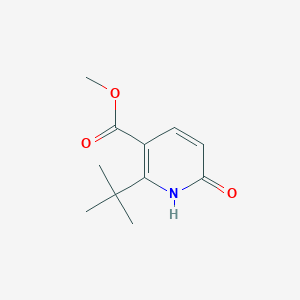
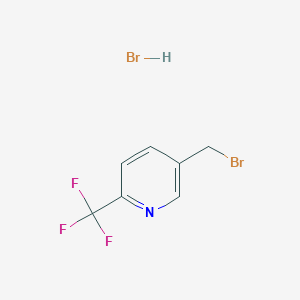
![1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13000049.png)
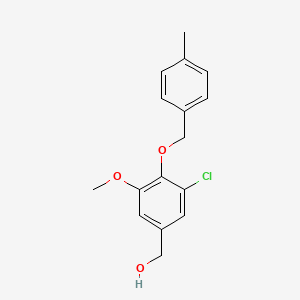
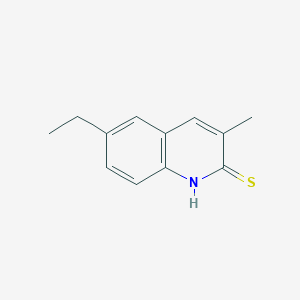
![3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)

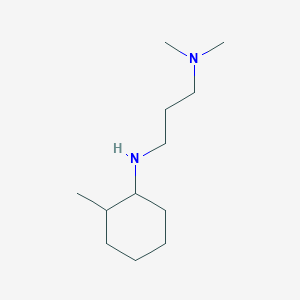
![(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13000098.png)

